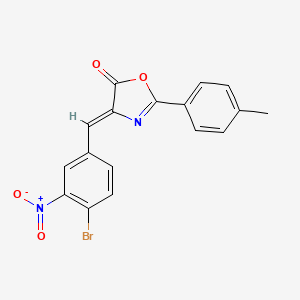![molecular formula C20H17BrN2O3 B4582725 METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4582725.png)
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
描述
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring with one nitrogen atom, and is substituted with various functional groups, including a bromophenyl group, a pyridinylmethyl group, and a carboxylate ester group.
准备方法
The synthesis of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with 2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
科学研究应用
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
相似化合物的比较
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound features a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
METHYL (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: The presence of a fluorophenyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
METHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: The methoxy group can influence the compound’s electronic properties and hydrogen bonding interactions, affecting its reactivity and biological activity.
属性
IUPAC Name |
methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13-18(20(25)26-2)17(10-14-5-3-7-16(21)9-14)19(24)23(13)12-15-6-4-8-22-11-15/h3-11H,12H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQDLQZYCMPOK-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)
![4-BUTYL-N-[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4582667.png)

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)

![2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL ACETATE](/img/structure/B4582706.png)
![1-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4582716.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)
![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)
![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
